molecular formula C11H15ClN2O2 B12538032 n-Butyl-2-chloro-n-methyl-4-nitroaniline CAS No. 821776-76-5

n-Butyl-2-chloro-n-methyl-4-nitroaniline

Cat. No.: B12538032
CAS No.: 821776-76-5
M. Wt: 242.70 g/mol
InChI Key: XRGYDNDZLZVRSQ-UHFFFAOYSA-N
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Description

n-Butyl-2-chloro-n-methyl-4-nitroaniline is an organic compound that belongs to the class of substituted anilines It is characterized by the presence of a butyl group, a chlorine atom, a methyl group, and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyl-2-chloro-n-methyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of an appropriate precursor, followed by substitution reactions to introduce the butyl, chloro, and methyl groups. For example, a Friedel-Crafts acylation can be used to introduce the butyl group, followed by nitration to add the nitro group. The chloro and methyl groups can be introduced through halogenation and alkylation reactions, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

n-Butyl-2-chloro-n-methyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

n-Butyl-2-chloro-n-methyl-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Butyl-2-chloro-n-methyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The compound may also act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    n-Butyl-4-nitroaniline: Similar structure but lacks the chloro and methyl groups.

    n-Butyl-2-chloroaniline: Similar structure but lacks the nitro and methyl groups.

    n-Butyl-2-methyl-4-nitroaniline: Similar structure but lacks the chloro group.

Uniqueness

n-Butyl-2-chloro-n-methyl-4-nitroaniline is unique due to the presence of all four substituents (butyl, chloro, methyl, and nitro groups) on the aniline ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

821776-76-5

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

N-butyl-2-chloro-N-methyl-4-nitroaniline

InChI

InChI=1S/C11H15ClN2O2/c1-3-4-7-13(2)11-6-5-9(14(15)16)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XRGYDNDZLZVRSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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